molecular formula C9H11N3O B13891909 2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one

2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one

Cat. No.: B13891909
M. Wt: 177.20 g/mol
InChI Key: SDFSSPVHQLUNTP-UHFFFAOYSA-N
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Description

2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one typically involves cyclocondensation reactions. One common method is the cyclization of 2-aminopyridine derivatives with α-haloketones under basic conditions . Another approach involves the oxidative cyclization of N-substituted 2-aminopyridines with aldehydes in the presence of oxidizing agents .

Industrial Production Methods

Industrial production of this compound often employs scalable methods such as the cyclocondensation of 2-aminopyridine derivatives with α-haloketones in the presence of a base like potassium carbonate. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxides

    Reduction: Reduced imidazo[4,5-c]pyridine derivatives

    Substitution: Substituted imidazo[4,5-c]pyridine derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one is unique due to its specific substitution pattern and its potent inhibitory activity against DNA-dependent protein kinase. This makes it a valuable compound for research in cancer therapy and other medical applications .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one

InChI

InChI=1S/C9H11N3O/c1-2-3-7-11-6-4-5-10-9(13)8(6)12-7/h4-5H,2-3H2,1H3,(H,10,13)(H,11,12)

InChI Key

SDFSSPVHQLUNTP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N1)C=CNC2=O

Origin of Product

United States

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